molecular formula C15H13N3O B14514702 N-(3-Indolylmethyl)isonicotinamide CAS No. 63183-54-0

N-(3-Indolylmethyl)isonicotinamide

Cat. No.: B14514702
CAS No.: 63183-54-0
M. Wt: 251.28 g/mol
InChI Key: HBYPRIJOUWKSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Indolylmethyl)isonicotinamide is a chemical compound that features an indole ring attached to an isonicotinamide moiety The indole ring is a common structural motif in many natural products and pharmaceuticals, while isonicotinamide is a derivative of isonicotinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Indolylmethyl)isonicotinamide typically involves the reaction of 3-indolylmethylamine with isonicotinic acid or its derivatives. One common method is the condensation reaction between 3-indolylmethylamine and isonicotinic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Indolylmethyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitro group in isonicotinic acid derivatives can be reduced to an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Amino derivatives of isonicotinic acid.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(3-Indolylmethyl)isonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3-Indolylmethyl)isonicotinamide is not fully understood, but it is believed to interact with various molecular targets due to its indole and isonicotinamide moieties. The indole ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The isonicotinamide group may also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Indolylmethyl)nicotinamide: Similar structure but with a nicotinamide moiety instead of isonicotinamide.

    Indole-3-carboxamide: Lacks the isonicotinamide group but retains the indole structure.

    Isonicotinamide derivatives: Various derivatives with different substituents on the isonicotinamide moiety.

Uniqueness

N-(3-Indolylmethyl)isonicotinamide is unique due to the combination of the indole and isonicotinamide groups, which may confer distinct biological and chemical properties. This dual functionality can make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

63183-54-0

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

N-(1H-indol-3-ylmethyl)pyridine-4-carboxamide

InChI

InChI=1S/C15H13N3O/c19-15(11-5-7-16-8-6-11)18-10-12-9-17-14-4-2-1-3-13(12)14/h1-9,17H,10H2,(H,18,19)

InChI Key

HBYPRIJOUWKSRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CNC(=O)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.